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Compound of Interest

Compound Name: HCV-IN-7

Cat. No.: B13913276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) Non-

Structural Protein 5A (NS5A).[1] With a CAS number of 1449756-86-8, this molecule has

demonstrated exceptional antiviral activity across multiple HCV genotypes, positioning it as a

significant compound of interest in the development of direct-acting antiviral (DAA) therapies.

Its favorable pharmacokinetic profile and potent inhibition of viral replication underscore its

potential as a clinical candidate.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for HCV-IN-7, including its in

vitro antiviral potency, cytotoxicity, cytochrome P450 inhibition, and in vivo pharmacokinetic

parameters in preclinical animal models.

Table 1: In Vitro Antiviral Activity of HCV-IN-7 against
HCV Genotypes
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HCV Genotype IC50 (pM)

GT1a 27[1]

GT1b 12[1]

GT2a 5[1]

GT3a 47[1]

GT4a 3[1]

GT6a 28[1]

Table 2: In Vitro Cytotoxicity Profile of HCV-IN-7
Cell Line Cytotoxicity (%) at 10 µM

Huh7 14[1]

HepG2 22[1]

HEK 36[1]

Table 3: In Vitro Cytochrome P450 (CYP) Inhibition
Profile of HCV-IN-7

CYP Isoform Inhibition (%) at 10 µM

CYP2D6 12[1]

CYP2C9 42[1]

CYP3A4 12[1]

Table 4: Pharmacokinetic Profile of HCV-IN-7 in Animal
Models
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Species
Adminis
tration

Dose
(mg/kg)

T1/2
(hours)

CL
(mL/min
/kg)

Vss
(L/kg)

Cmax
(µM)

AUClast
(µM*h)

Rat
Intraveno

us (iv)
1 2[1] 11[1] 2[1] - -

Rat Oral (po) 10 - - - 1[1] 6[1]

Dog
Intraveno

us (iv)
1 4[1] 6[1] 2[1] - -

Dog Oral (po) 10 - - - 5[1] 49[1]

Detailed Experimental Protocols
The following methodologies are based on standard and published protocols for the evaluation

of HCV NS5A inhibitors.

HCV Replicon Assay for IC50 Determination
This cell-based assay is fundamental for determining the inhibitory potency of compounds

against HCV replication.

Cell Lines: Stable human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV

replicons of different genotypes (1b and 2a were used as primary screening genotypes) are

utilized. These replicons often contain a reporter gene, such as luciferase, for ease of

quantification.

Assay Procedure:

Cell Seeding: Replicon-harboring cells are seeded into 384-well plates and incubated.

Compound Addition: The test compound, HCV-IN-7, is serially diluted in DMSO and added

to the cells to achieve a range of final concentrations.

Incubation: The plates are incubated for a period of 3 days at 37°C in a humidified

atmosphere with 5% CO2.
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Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the

reporter gene (e.g., Renilla luciferase) is measured. The luminescence signal is

proportional to the level of HCV replication.

Data Analysis: The 50% effective concentration (EC50), often referred to as IC50 in this

context, is calculated by fitting the dose-response data to a four-parameter logistic curve.

The EC50 represents the concentration of the inhibitor that reduces HCV replicon levels

by 50%.

Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to assess the general toxicity of the

compound to the host cells.

Cell Line: The same parental cell line used for the replicon assay (e.g., Huh-7) is used.

Assay Procedure:

Cell Seeding and Compound Addition: The procedure is identical to the replicon assay, but

with the parental cells that do not contain the HCV replicon.

Incubation: Plates are incubated for 3 days.

Viability Assay: Cell viability is assessed using a colorimetric method, such as the MTS

assay. In this assay, the tetrazolium compound MTS is bioreduced by viable cells into a

colored formazan product.

Data Analysis: The absorbance is measured, and the 50% cytotoxic concentration (CC50)

is calculated. This value represents the concentration of the compound that reduces cell

viability by 50%.

Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay evaluates the potential of a compound to inhibit major drug-metabolizing

enzymes.

System: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
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Assay Procedure:

Incubation: HCV-IN-7 is incubated with human liver microsomes in the presence of a

cocktail of specific probe substrates for different CYP isoforms (e.g., CYP2D6, CYP2C9,

CYP3A4).

Metabolite Quantification: The reaction is stopped, and the formation of specific

metabolites from the probe substrates is quantified using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: The percentage of inhibition of each CYP isoform by HCV-IN-7 is calculated

by comparing the rate of metabolite formation in the presence of the inhibitor to that in its

absence (vehicle control).

Pharmacokinetic Studies in Animals
These studies determine the absorption, distribution, metabolism, and excretion (ADME)

properties of the compound in vivo.

Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.

Intravenous (IV) Administration:

A single dose of HCV-IN-7 is administered intravenously.

Blood samples are collected at multiple time points post-administration.

Plasma concentrations of the compound are determined by LC-MS/MS.

Pharmacokinetic parameters such as half-life (T1/2), clearance (CL), and volume of

distribution at steady state (Vss) are calculated.

Oral (PO) Administration:

A single oral dose of HCV-IN-7 is administered.

Blood samples are collected at various time points.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b13913276?utm_src=pdf-body
https://www.benchchem.com/product/b13913276?utm_src=pdf-body
https://www.benchchem.com/product/b13913276?utm_src=pdf-body
https://www.benchchem.com/product/b13913276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma concentrations are measured by LC-MS/MS.

Pharmacokinetic parameters including maximum concentration (Cmax) and the area

under the concentration-time curve (AUC) are determined.

Visualizations
HCV Replication and the Role of NS5A
The Hepatitis C virus replicates its RNA genome within the cytoplasm of infected hepatocytes.

The viral polyprotein is processed into several non-structural (NS) proteins that form a

replication complex. NS5A is a crucial, multifunctional phosphoprotein within this complex,

although it possesses no known enzymatic activity. It plays a vital role in both viral RNA

replication and the assembly of new virus particles. NS5A inhibitors, like HCV-IN-7, are thought

to disrupt these functions, leading to a potent antiviral effect.
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Caption: HCV Replication Cycle and NS5A Inhibition by HCV-IN-7.
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Experimental Workflow for Evaluating HCV Inhibitors
The evaluation of a potential HCV inhibitor like HCV-IN-7 follows a structured workflow,

progressing from initial in vitro screening to in vivo pharmacokinetic assessment. This process

is designed to identify compounds with high potency and favorable drug-like properties.
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Caption: Workflow for the Discovery and Preclinical Evaluation of HCV-IN-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of novel pan-genotypic HCV NS5A inhibitors containing a novel tetracyclic core
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: HCV-IN-7 (CAS Number
1449756-86-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13913276#hcv-in-7-cas-number-1449756-86-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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